2-(1,3,2-Dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

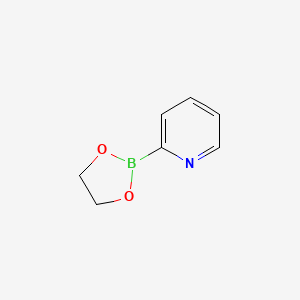

2-(1,3,2-Dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring bonded to a dioxaborolane group. This compound is of significant interest due to its unique chemical properties and its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(1,3,2-Dioxaborolan-2-yl)pyridine can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where a halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic ester.

Industrial Production Methods

Industrial production of this compound often involves scalable versions of the Miyaura borylation reaction. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3,2-Dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

2-(1,3,2-Dioxaborolan-2-yl)pyridine serves as a crucial intermediate in organic synthesis. It facilitates the formation of complex molecules through cross-coupling reactions, such as Suzuki and Stille reactions. These reactions are essential for constructing carbon-carbon bonds, which are foundational in creating various organic compounds.

Applications in Reaction Mechanisms

The compound has been utilized to enhance reaction rates and yields in several synthetic pathways. For instance, it can stabilize reactive intermediates or provide a boron source for nucleophilic attacks in electrophilic aromatic substitutions .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is employed to synthesize key intermediates for drug development. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it valuable for creating complex medicinal compounds efficiently.

Case Studies

Research has demonstrated its effectiveness in synthesizing compounds with potential therapeutic applications. For example, derivatives of this compound have been explored for their anti-cancer properties through targeted drug delivery systems .

Material Science

Development of Advanced Materials

This compound plays a significant role in material science, particularly in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). Its boron-containing structure enhances the electronic properties of materials used in these technologies.

Properties Enhancement

The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength while maintaining optical clarity .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound aids in designing more effective pesticides and herbicides. Its reactivity allows for the creation of novel agrochemical formulations that target specific pests while minimizing environmental impact.

Innovative Applications

Studies have shown that compounds derived from this compound can enhance the efficacy of existing agricultural chemicals by improving their solubility and bioavailability .

Analytical Chemistry

Improving Detection Methods

In analytical chemistry, this compound is used to enhance detection methods for various compounds. Its ability to form stable complexes with analytes can improve the sensitivity and specificity of analytical techniques such as chromatography and mass spectrometry.

Quality Control Applications

The compound's role in quality control processes is vital for ensuring the purity and concentration of active ingredients in pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 2-(1,3,2-Dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in catalysis and molecular recognition processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Aminopyridine-5-boronic acid pinacol ester

Uniqueness

2-(1,3,2-Dioxaborolan-2-yl)pyridine is unique due to its high stability and reactivity in various chemical transformations. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in organic synthesis, distinguishing it from other boronic esters .

Biologische Aktivität

2-(1,3,2-Dioxaborolan-2-yl)pyridine is an organoboron compound notable for its unique structural features, including a pyridine ring substituted with a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and antiparasitic effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyridine ring that is essential for its biological interactions. The dioxaborolane moiety enhances the compound's reactivity and solubility, which are crucial for its pharmacological properties.

Kinase Inhibition

Research indicates that compounds with similar structural frameworks exhibit significant kinase inhibition. For instance, derivatives of pyridine have shown promising results against various kinases, including Aurora kinases, which are critical in cell cycle regulation. In biochemical assays, related compounds demonstrated IC50 values in the low micromolar range for inhibiting Aurora-A and Aurora-B kinases .

| Compound | Kinase Target | IC50 (μM) |

|---|---|---|

| 7a | Aurora-A | 0.212 |

| Aurora-B | 0.461 | |

| HeLa Cells | 0.087 |

These findings suggest that this compound may also possess similar inhibitory activity against key kinases involved in cancer progression.

Antiparasitic Activity

In addition to its kinase inhibition potential, related compounds have been studied for their antiparasitic effects. For example, certain pyridyl derivatives have shown activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can significantly influence antiparasitic potency .

| Compound ID | pEC50 (μM) | HLM Cl int (μg/min/mg) | Aqueous Solubility (μM) |

|---|---|---|---|

| 19a | 5.3 | 300 | 6 |

| 19b | 5.7 | 180 | 13 |

These data highlight the importance of optimizing both potency and metabolic stability for developing effective antiparasitic agents.

Case Studies

- Aurora Kinase Inhibitors : A study focusing on pyridine-based compounds demonstrated their ability to inhibit Aurora kinases effectively. The research provided insights into the binding interactions and structural requirements necessary for high potency .

- Antiparasitic Research : Another investigation explored the activity of various pyridyl derivatives against T. brucei. The study revealed that specific substitutions on the pyridine ring could enhance both solubility and biological activity .

Eigenschaften

IUPAC Name |

2-(1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQMGDGEEHPZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.